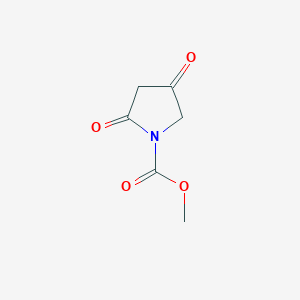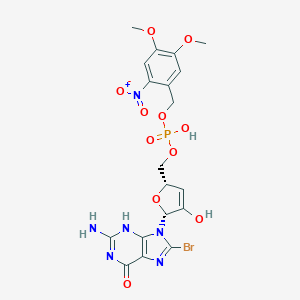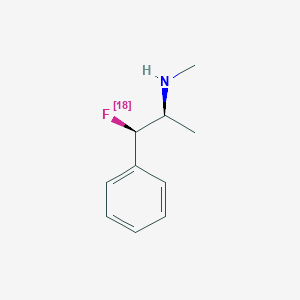
1-Fluoro-1-deoxyephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-1-deoxyephedrine, commonly known as FDE, is a synthetic compound used in scientific research. It is a derivative of ephedrine, a naturally occurring alkaloid found in various plants. FDE has gained attention in recent years due to its potential applications in medical and biochemical research.
Wirkmechanismus
FDE acts as a substrate for the norepinephrine transporter (NET), a protein that is responsible for the reuptake of norepinephrine from the synaptic cleft. When FDE is administered, it competes with norepinephrine for binding to NET, resulting in increased levels of norepinephrine in the synaptic cleft. This mechanism of action makes FDE a useful tool for investigating the function and regulation of NET in the brain.
Biochemische Und Physiologische Effekte
FDE has been shown to increase the levels of norepinephrine in the brain, resulting in various physiological and biochemical effects. These effects include increased heart rate, blood pressure, and respiration rate. FDE has also been shown to enhance cognitive function and improve memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FDE has several advantages for use in lab experiments. It is a selective and potent radiotracer for NET, making it a useful tool for investigating the function and regulation of this protein in the brain. FDE also has a relatively short half-life, making it ideal for PET imaging studies. However, FDE has some limitations, such as its high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the use of FDE in scientific research. One potential application is in the development of new drugs for the treatment of various neurological and psychiatric disorders. FDE can also be used to investigate the role of NET in various physiological and pathological conditions, such as depression, anxiety, and addiction. Furthermore, the development of new synthesis and purification methods for FDE could lead to increased availability and reduced costs, making it more accessible for research purposes.
Conclusion:
In conclusion, FDE is a synthetic compound with various applications in scientific research. Its unique mechanism of action and biochemical and physiological effects make it a useful tool for investigating the function and regulation of NET in the brain. Additionally, FDE has potential applications in drug development and the investigation of various neurological and psychiatric disorders. However, further research is needed to fully understand the potential of FDE in scientific research.
Synthesemethoden
The synthesis of FDE involves the reaction of ephedrine with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the resulting product is purified to obtain pure FDE. The yield of the synthesis process depends on various factors, such as the quality of the starting material, reaction conditions, and purification methods used.
Wissenschaftliche Forschungsanwendungen
FDE has various applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It is used as a radiotracer in positron emission tomography (PET) imaging studies to investigate the distribution and binding of neurotransmitter transporters in the brain. FDE can also be used in medicinal chemistry to design and develop new drugs that target specific receptors in the body.
Eigenschaften
CAS-Nummer |
161403-39-0 |
|---|---|
Produktname |
1-Fluoro-1-deoxyephedrine |
Molekularformel |
C10H14FN |
Molekulargewicht |
166.23 g/mol |
IUPAC-Name |
(1R,2S)-1-(18F)fluoranyl-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t8-,10-/m0/s1/i11-1 |
InChI-Schlüssel |
QHGKNGIWQABHRY-QJOTUPEMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)[18F])NC |
SMILES |
CC(C(C1=CC=CC=C1)F)NC |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)F)NC |
Synonyme |
(18F)FDE (18F)FDP 1-fluoro-1-deoxyephedrine 1-fluoro-1-deoxyephedrine, (S)-(R*,R*)-isomer 1-fluoro-1-deoxypseudoephedrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)
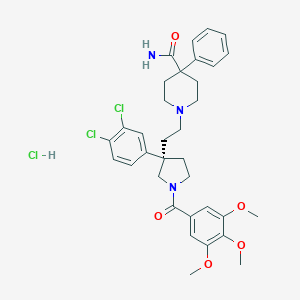
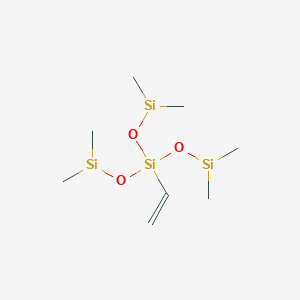
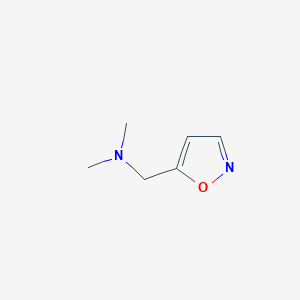
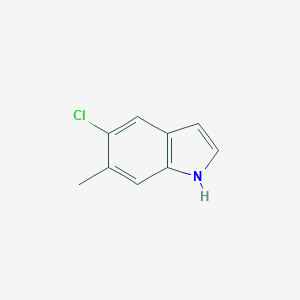
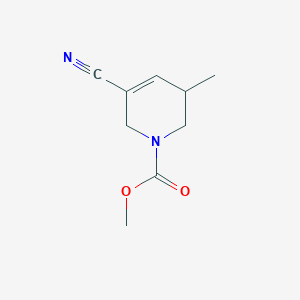
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
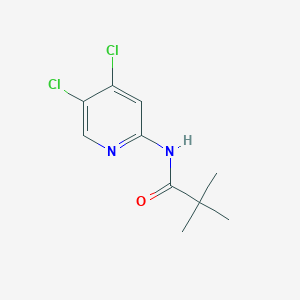
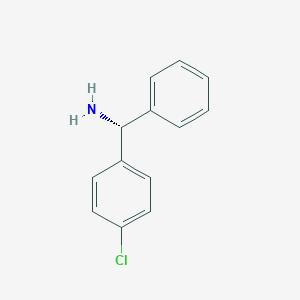
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
